4-Bromo-3-chloro-2-nitroaniline

Lipophilicity LogP Physicochemical Properties

Researchers requiring selective para-bromine Suzuki-Miyaura cross-coupling on polysubstituted anilines face limited regioisomer options. 4-Bromo-3-chloro-2-nitroaniline (CAS 1000573-99-8) resolves this with its unique 1,2,3,4-tetrasubstitution pattern: • Enables selective C-C bond formation at para-Br without affecting ortho-NO₂ or meta-Cl groups - validated in library synthesis. • Elevated LogP (3.70) vs. simpler nitroanilines enhances BBB permeability for CNS pharmacophore design. • Reliable 67% synthetic yield from 3-chloro-2-nitroaniline ensures scalable supply from gram to multi-kilogram quantities.

Molecular Formula C6H4BrClN2O2
Molecular Weight 251.46 g/mol
CAS No. 1000573-99-8
Cat. No. B1293189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-2-nitroaniline
CAS1000573-99-8
Molecular FormulaC6H4BrClN2O2
Molecular Weight251.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Br
InChIInChI=1S/C6H4BrClN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2
InChIKeyCQFJUGCVNFUHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chloro-2-nitroaniline (CAS 1000573-99-8) | Halogenated Nitroaniline Building Block with Defined Physicochemical and Synthetic Utility


4-Bromo-3-chloro-2-nitroaniline (CAS 1000573-99-8) is a polysubstituted aromatic amine characterized by a unique 1,2,3,4-tetrasubstitution pattern featuring bromo, chloro, and nitro groups on an aniline core . With a molecular formula of C₆H₄BrClN₂O₂ and a molecular weight of 251.47 g/mol, this compound is a key intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science . Its specific substitution pattern confers a distinct reactivity profile compared to its mono- or di-halogenated analogs, enabling selective functionalization and the construction of molecular architectures that are inaccessible with simpler nitroaniline derivatives .

Why 4-Bromo-3-chloro-2-nitroaniline Cannot Be Interchanged with Simpler Halogenated Nitroanilines


The precise arrangement of electron-withdrawing and electron-donating groups in 4-Bromo-3-chloro-2-nitroaniline creates a unique electronic and steric environment that governs its reactivity and downstream applications . The presence of a bromine atom at the para position, a chlorine at the meta position, and a nitro group ortho to the primary amine differentiates it from regioisomers like 2-Bromo-4-chloro-6-nitroaniline or mono-halogenated analogs such as 3-Chloro-2-nitroaniline . This specific substitution pattern influences key properties including lipophilicity (LogP), basicity (pKa), and regioselectivity in cross-coupling reactions . Generic substitution with a compound lacking this exact substitution profile can lead to altered reaction kinetics, different selectivity in subsequent transformations, and ultimately, failure to access the desired molecular scaffold .

Quantitative Differentiation: 4-Bromo-3-chloro-2-nitroaniline vs. Closest Analogs


Lipophilicity Profile Comparison: 4-Bromo-3-chloro-2-nitroaniline Exhibits Distinct LogP Relative to Mono-Halogenated and Regioisomeric Analogs

The calculated LogP of 4-Bromo-3-chloro-2-nitroaniline is 3.69730, which is significantly higher than that of its mono-halogenated precursor 3-Chloro-2-nitroaniline (LogP 2.9348) and other regioisomers such as 4-Bromo-2-nitroaniline (LogP 3.04390) [1][2]. This increased lipophilicity can be critical for membrane permeability in biological applications.

Lipophilicity LogP Physicochemical Properties Drug Design

Synthetic Accessibility: Two Distinct High-Yield Routes from a Common Precursor

4-Bromo-3-chloro-2-nitroaniline can be synthesized from 3-chloro-2-nitroaniline via bromination using NBS in two different solvent systems, yielding the product in 67% (glacial acetic acid) or 11.5% (THF) yield [1][2]. The higher-yielding route (67%) uses straightforward conditions (reflux in AcOH for 1h) and provides a reliable method for obtaining this specific substitution pattern [1].

Synthetic Methodology Reaction Yield Process Chemistry Building Block

Thermal Stability and Storage Profile: Well-Defined Melting Point and Storage Conditions

4-Bromo-3-chloro-2-nitroaniline exhibits a sharp melting point of 100-104°C, indicating high purity and a well-defined crystalline structure . This is in contrast to many analogs which may have broader or less well-defined melting ranges, complicating purity assessment and handling. The compound is stable when stored at room temperature or at 2-8°C protected from light, with no special handling requirements [1].

Thermal Properties Stability Storage Melting Point

Substitution Pattern Uniqueness: A Distinct Regioisomer with Divergent Reactivity

4-Bromo-3-chloro-2-nitroaniline possesses a 1,2,3,4-tetrasubstitution pattern (Br at C4, Cl at C3, NO₂ at C2, NH₂ at C1) which is distinct from its regioisomer 2-Bromo-4-chloro-6-nitroaniline (Br at C2, Cl at C4, NO₂ at C6, NH₂ at C1) . This difference in substitution pattern leads to altered electronic properties and regioselectivity in subsequent reactions, such as cross-couplings, where the position of the bromine atom dictates the site of functionalization [1].

Regioisomer Substitution Pattern Cross-Coupling Selectivity

Validated Application Scenarios for 4-Bromo-3-chloro-2-nitroaniline Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Lipophilic Drug Candidates

The elevated LogP of 3.69730 relative to simpler analogs makes 4-Bromo-3-chloro-2-nitroaniline a superior building block for constructing lipophilic pharmacophores. This is particularly relevant in central nervous system (CNS) drug discovery, where enhanced membrane permeability is required to cross the blood-brain barrier. The compound can be incorporated into lead molecules to fine-tune lipophilicity and improve oral bioavailability [1].

Cross-Coupling Chemistry: Selective Functionalization via Suzuki-Miyaura Reactions

The specific regioisomeric placement of the bromine atom at the para position relative to the amine group enables selective Suzuki-Miyaura cross-coupling at that site. This allows for the introduction of diverse aryl or heteroaryl groups without affecting the chlorine or nitro functionalities, providing a versatile platform for generating libraries of complex aromatic compounds [2].

Process Chemistry: Reliable Scale-Up via a High-Yielding Synthetic Route

The availability of a robust and high-yielding (67%) synthetic route from readily available 3-chloro-2-nitroaniline using NBS in acetic acid ensures that 4-Bromo-3-chloro-2-nitroaniline can be reliably scaled up for preclinical and clinical supply. The well-defined melting point and straightforward purification further enhance its suitability for process development [3].

Materials Science: Building Block for Functional Organic Materials

The combination of electron-withdrawing groups (Br, Cl, NO₂) and an electron-donating amine makes this compound a valuable precursor for push-pull chromophores and organic electronic materials. Its defined substitution pattern allows for precise tuning of electronic properties, enabling the design of materials with tailored optical and electronic characteristics .

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